Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Description
Properties
IUPAC Name |
diethyl 2-[(thiophen-3-ylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-3-16-11(14)10(12(15)17-4-2)7-13-9-5-6-18-8-9/h5-8,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXURCRYVWETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CSC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384556 | |
| Record name | Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65076-02-0 | |
| Record name | Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (C12H15NO4S) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The compound features a thiophene ring, an amino group, and a propanedioate moiety.
Chemical Formula
- Molecular Formula : C12H15NO4S
- Molecular Weight : 271.32 g/mol
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi.
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
The compound showed a higher efficacy against Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Antioxidant Activity
Antioxidant assays have demonstrated that this compound possesses significant free radical scavenging activity. In vitro tests using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that the compound could reduce oxidative stress markers effectively.
Case Study: DPPH Assay Results
The antioxidant capacity was evaluated using different concentrations of the compound, and the results are presented in Table 2.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 65 |
| 100 | 85 |
These findings suggest that the compound's antioxidant properties may contribute to its therapeutic potential in oxidative stress-related diseases.
Cytotoxic Activity
The cytotoxic effects of this compound have been assessed in various cancer cell lines. A notable study focused on its effects on human breast cancer cells (MCF-7).
Case Study: MCF-7 Cell Line
In vitro studies revealed the following results:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
The IC50 value was determined to be approximately 40 µM, indicating moderate cytotoxicity against breast cancer cells.
The biological activities of this compound can be attributed to its ability to interact with various biological targets. Preliminary docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Enzyme Inhibition Studies
Enzyme assays targeting dihydroorotate dehydrogenase (EC 1.3.5.2) have shown that this compound acts as a competitive inhibitor, which could explain its antimicrobial properties .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a family of diethyl aminomethylidenepropanedioates, where the amino group is substituted with diverse aromatic or heterocyclic groups. Key analogs include:
Key Observations :
- Thiophene vs. Phenyl/Pyridine : The thiophene ring (C₄H₃S) introduces sulfur-based aromaticity, enhancing π-electron delocalization compared to phenyl or pyridine analogs. This may improve charge-transfer properties in materials science applications .
- Aliphatic vs. Aromatic Amines: Pyrrolidinyl and dimethylamino analogs lack aromaticity, resulting in higher conformational flexibility and altered solubility profiles .
Yield and Reactivity :
Physicochemical Properties
Key Trends :
- Polarity : Thiophene and pyrrolidinyl analogs share identical polar surface areas due to similar hydrogen-bonding motifs.
- Lipophilicity : The thiophene derivative’s XlogP (2.4) suggests moderate lipophilicity, ideal for membrane permeability in drug design.
- Conformational Flexibility: Ethoxymethylene and dimethylamino analogs have fewer rotatable bonds, favoring rigid molecular architectures .
Preparation Methods
Synthesis via Condensation of Diethyl Malonate Derivatives with Thiophen-3-yl Amines
The core strategy involves reacting diethyl malonate or its activated derivatives with thiophen-3-yl amines under controlled conditions to form the corresponding imine or Schiff base linkage.
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- Diethyl malonate or 2-halo-substituted diethyl malonate (e.g., diethyl 2-bromomalonate)
- Thiophen-3-yl amine or its salts
-
- Solvents: Ethanol, methanol, acetonitrile, or mixtures thereof
- Catalysts/Acids: Acetic acid, hydrochloric acid, sulfuric acid, or phosphoric acid
- Temperature: Typically 10–80 °C, often optimized between 20–70 °C
- Reaction time: Several hours to optimize yield and purity
This method is supported by analogous processes described for similar substituted malonate derivatives, where 2-halo-substituted diethyl malonate reacts with amines to form the desired products without hazardous oxidation steps.
Use of 2-Halo-Substituted Diethyl Malonate Intermediates
A patented process describes the use of 2-halo-substituted diethyl malonate as a key intermediate to enhance reactivity and selectivity. The halogen substituent at the 2-position activates the malonate for nucleophilic substitution by the amino group of thiophen-3-yl amine.
Halo substituents: Bromine, chlorine, or mixtures thereof (e.g., diethyl 2-bromomalonate, diethyl 2,2-dibromomalonate, diethyl 2-chloromalonate).
-
- Avoids the need for oxidation to diethyl ketomalonate
- Reduces side reactions and hazardous by-products
- Enables milder reaction conditions and better yields
-
- Solvent: Ethanol or other alcohols
- Catalyst: Acetic acid or mineral acids
- Temperature: 20–70 °C
- Reaction time: Variable, optimized for maximum conversion
Preparation of Diethyl Malonate Precursor
Since diethyl malonate is a key precursor, its efficient preparation is critical. Industrial methods involve carbonylation esterification of chloracetic acid ethyl ester or methylene halides with carbon monoxide and ethanol under catalytic conditions.
- Catalysts: Rhodium complexes such as [(CH2=CH2)2RhCl]2 or [Rh(CO)2Cl]2
- Promoters: KI or NaI
- Neutralizing Agents: Triethylamine, tripropylamine, or tributylamine
- Solvents: Aromatic hydrocarbons (toluene, xylene), dimethylformamide (DMF)
- Conditions: 70–145 °C, 0.5–4 MPa CO pressure, 10–72 hours
- Yields: Conversion rates up to ~93%, selectivity ~72–88%, productivity ~60–80% depending on conditions
This precursor synthesis ensures high purity diethyl malonate for subsequent condensation steps.
Data Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Catalyst/Promoter | Yield/Conversion (%) | Notes |
|---|---|---|---|---|---|---|
| Diethyl Malonate Synthesis | Chloracetic acid ethyl ester + CO + EtOH | 70–145 | Toluene, xylene, DMF | Rhodium complex + KI/NaI | Conversion up to 93 | Industrial scale, high selectivity |
| Halogenation of Diethyl Malonate | Diethyl malonate → 2-bromo/chloromalonate | Variable | Organic solvents | Halogen source (Br2, Cl2) | High | Activates malonate for amination |
| Amination/Condensation | 2-halo-diethyl malonate + thiophen-3-yl amine | 10–80 (opt 20–70) | Ethanol, methanol | Acetic acid, HCl, H2SO4 | High | Forms target compound |
Research Findings and Optimization Notes
The use of 2-halo-substituted diethyl malonate is critical to avoid hazardous oxidation steps and improve reaction specificity.
Acid catalysis (especially acetic acid) facilitates the condensation reaction by activating the carbonyl groups and stabilizing intermediates.
Solvent choice impacts yield and purity; ethanol is preferred for solubility and reaction control, but mixtures with toluene or xylene are also effective.
Reaction temperature and time must be optimized to balance conversion and minimize side reactions; typical ranges are 20–70 °C and several hours.
Industrial preparation of diethyl malonate precursor via carbonylation is well-established, providing a reliable supply of high-quality starting material.
Q & A
Q. What are the common synthetic routes and optimization strategies for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate?
The compound is typically synthesized via a condensation reaction between diethyl propanedioate derivatives and thiophen-3-ylamine. A standard protocol involves dissolving thiophen-3-ylamine and diethyl malonate in tetrahydrofuran (THF) with triethylamine (EtN) as a base. The reaction proceeds at room temperature for 3 days, monitored by thin-layer chromatography (TLC). Post-reaction, triethylammonium chloride is removed by filtration, and the product is purified via column chromatography using a petrol ether/ethyl acetate mixture (5:5 v/v) . Optimization includes adjusting stoichiometry, reaction time, and solvent polarity to improve yield and purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the imine bond formation (δ ~8.5–9.0 ppm for the C=N proton) and ester groups (δ ~1.2–4.3 ppm for ethyl groups).
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the molecular geometry and hydrogen-bonding network. Refinement using SHELXL (e.g., anisotropic displacement parameters) validates the structure .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1600 cm (C=N stretching) confirm functional groups .
Q. How does hydrogen bonding influence the molecular packing of this compound in the solid state?
Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bond motifs such as R(8) rings formed between the NH group of the thiophen-3-ylamino moiety and carbonyl oxygen atoms. These interactions stabilize the crystal lattice and can guide co-crystal design for improved solubility or stability .
Advanced Research Questions
Q. How can computational methods validate experimental structural data for this compound?
- Density Functional Theory (DFT) : Optimize the molecular geometry and compare bond lengths/angles with SC-XRD data. Discrepancies >0.05 Å may indicate crystal packing effects.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer. This complements SC-XRD data and identifies dominant packing forces .
- Electrostatic Potential Maps : Predict reactive sites (e.g., electron-deficient imine carbon) for functionalization studies.
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
If NMR and SC-XRD data conflict (e.g., unexpected tautomerism):
Verify Sample Purity : Re-examine chromatography fractions via HPLC-MS.
Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that may not appear in static SC-XRD structures.
Complementary Techniques : Use IR/Raman spectroscopy to cross-validate functional group assignments .
Q. What strategies improve crystallographic refinement for this compound?
Q. How can polymorphism in this compound be systematically investigated?
- Crystallization Screening : Vary solvents (e.g., ethanol, acetonitrile), temperatures, and evaporation rates.
- DSC/TGA : Identify thermal events (e.g., melting points, phase transitions) unique to each polymorph.
- Powder XRD : Compare experimental patterns with simulated data from SC-XRD structures to detect new forms .
Q. What mechanistic insights exist for the reactivity of the imine group in this compound?
The imine (C=N) group participates in nucleophilic additions due to its electrophilic nature. For example:
- Cycloadditions : React with diazo compounds to form pyrazole derivatives.
- Hydrolysis : Acidic conditions cleave the C=N bond, yielding thiophen-3-ylamine and diethyl malonate. Kinetic studies (e.g., H NMR monitoring) reveal rate dependence on pH and solvent polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
